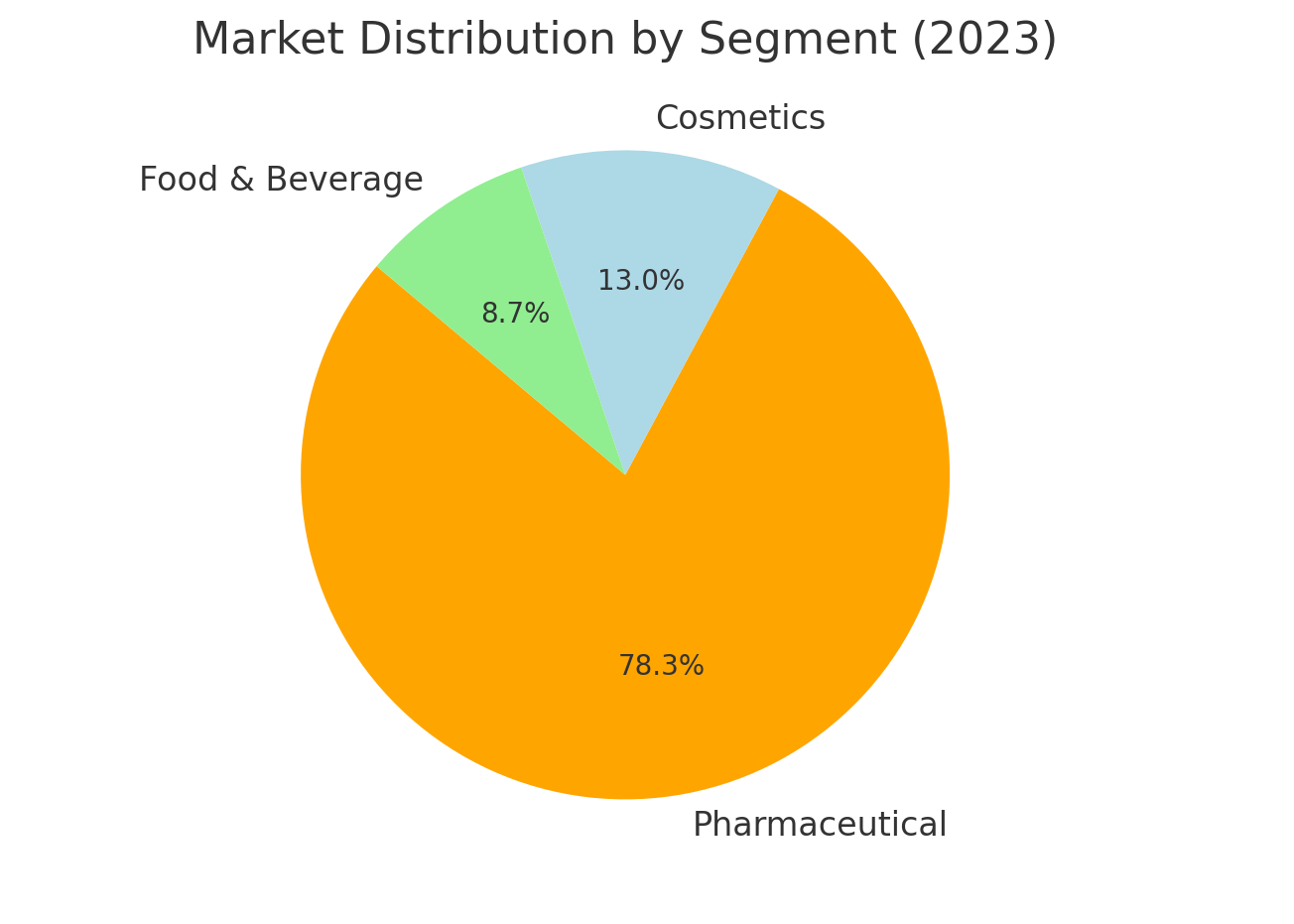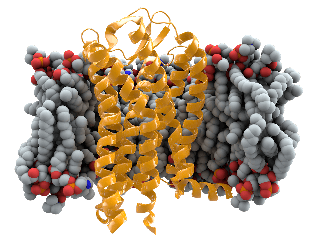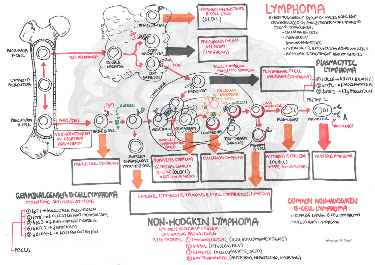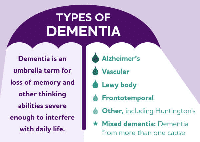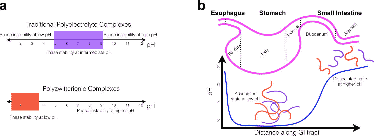Naltrexone Used as Alternative to Opioids for Chronic Pain
While acute pain is a normal sensation triggered in the nervous system to alert you to possible injury and the need to take care of yourself, chronic pain is different. Chronic pain persists. Pain signals keep firing in the nervous system for weeks, months, even years. There may have been an initial mishap -- sprained back, serious infection, or there may be an ongoing cause of pain -- arthritis, cancer, ear infection, but some people suffer chronic pain in the absence of any past injury or evidence of body damage. According to some estimates, chronic pain affects up to 40% of Americans and treating it frustrates both clinicians and patients––a frustration that’s often compounded by hesitation to prescribe opioids for pain.
Opioids are natural or synthetic (made in laboratories to mimic the properties of natural opioids) chemicals that interact with opioid receptors on the nerve cells in the body and brain and reduce feelings of pain. They are a class of drugs that include prescription pain relievers, synthetic opioids, and heroin. Prescription opioids are meant to be used to treat acute pain (such as recovering from injury or post-surgery), chronic pain, active-phase cancer treatment, palliative care, and end-of-life care. Many people rely on prescription opioids to help manage their conditions under the care of a physician. However, opioids can produce high levels of positive reinforcement, increasing the odds that people will continue using them despite negative resulting consequences. Opioid use disorder is a chronic lifelong disorder, with serious potential consequences including disability, relapses, and death.
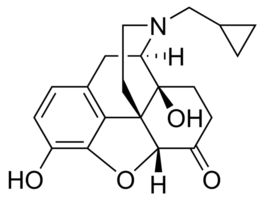
A new study from the University of Michigan School of Dentistry confirms that a low dose of a drug called naltrexone is a good option for patients with orofacial and chronic pain, without the risk of addiction. The study was published in the Journal of the American Dental Association.
Naltrexone is a semisynthetic opioid first developed in 1963 as an oral alternative to naloxone, the nasal spray used to reverse opioid drug overdoses. When prescribed at doses of 50 to 100 milligrams, naltrexone blocks the effects of alcohol and opioids.
According to the study, a low dose of naltrexone, defined in the study as between 0.1 and 4.5 mg, acted on a unique cellular pathway in the nervous system to deliver pain relief in lieu of opioids. “We found a reduction in pain intensity and improvement in the quality of life, and a reduction in opioid use for patients with chronic pain,” said Hatfield, a clinical lecturer in the Department of Oral and Maxillofacial Surgery and Hospital Dentistry. “Low-dose naltrexone begins to address the cause of pain and not just mask it, which allows us to better target diseases causing chronic pain, as well as potentially consider pain control outside of opioid use,” Hatfield said.
Naltrexone and other related chemicals for non-human research use.
| Compound | More information |
|---|---|
| Naltrexone | https://www.benchchem.com/product/B536636 |
| Etorphine | https://www.benchchem.com/product/B082085 |
| Hydrocodone | https://www.benchchem.com/product/B530144 |
| Codeine | https://www.benchchem.com/product/B164300 |
| Levallorphan | https://www.benchchem.com/product/B532904 |
| Meperidine | https://www.benchchem.com/product/B534974 |
| Tramadol | https://www.benchchem.com/product/B545698 |
| Dihydromorphine | https://www.benchchem.com/product/B163097 |

